N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, also known as FMPSIA, is a small molecule that is currently being investigated for its potential as a therapeutic agent. This molecule has been studied for its ability to interact with various biological systems, including the nervous system, endocrine system, and immune system. FMPSIA has been found to have a variety of effects on these systems, including anti-inflammatory, analgesic, and immunomodulatory activities. In addition, FMPSIA has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is not yet fully understood. However, it is believed that this compound has the ability to interact with various biological systems, including the nervous system, endocrine system, and immune system. It is thought that this compound may be able to modulate the activity of these systems, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on the biochemical and physiological systems of the body. In particular, it has been found to have anti-inflammatory, analgesic, and immunomodulatory activities. In addition, this compound has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide in laboratory experiments include its ability to interact with various biological systems, its potential for therapeutic applications, and its relatively low cost. The limitations of using this compound in laboratory experiments include its lack of full understanding of its mechanism of action and its potential for side effects.
Zukünftige Richtungen
The future directions for N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide research include further investigation into its mechanism of action, its potential for therapeutic applications, and its safety and efficacy in clinical trials. In addition, further research into the structure-activity relationship of this compound is needed in order to better understand its potential as a therapeutic agent. Other potential future directions include the development of new methods for synthesizing this compound and the development of new therapeutic applications for this compound.
Synthesemethoden
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and solid-phase synthesis. Chemical synthesis involves the use of organic reagents and catalysts to produce the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the desired compounds. Solid-phase synthesis involves the use of solid supports to facilitate the reaction between the desired compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. In particular, it has been studied for its ability to interact with various biological systems, including the nervous system, endocrine system, and immune system. In addition, this compound has been studied for its potential application in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-11-12-19(13-21(17)25)26-24(28)15-27-14-23(20-9-5-6-10-22(20)27)31(29,30)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZNPTWAFZWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.